({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Intermediate: 2-(Trifluoromethyl)phenylmethyl sulfide.
Reaction: The intermediate is then reacted with an amidine source, such as formamidine acetate, to form the methanimidamide group.
Conditions: This step typically requires a base like sodium hydride (NaH) and is conducted under an inert atmosphere to prevent oxidation.
Formation of the Hydrobromide Salt
Final Compound: ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide.
Reaction: The free base form of the compound is treated with hydrobromic acid to form the hydrobromide salt.
Conditions: This step is usually performed in an aqueous or alcoholic solution at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide typically involves multiple steps:
-
Formation of the Trifluoromethylphenylmethyl Intermediate
Starting Material: 2-(Trifluoromethyl)benzyl chloride.
Reaction: The benzyl chloride is reacted with sodium sulfide to introduce the sulfanyl group, forming 2-(trifluoromethyl)phenylmethyl sulfide.
Conditions: This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the methanimidamide group to an amine.
-
Substitution
Reagents: Nucleophiles like sodium azide (NaN₃) or thiols.
Products: Substitution reactions can replace the sulfanyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Typically performed in an organic solvent like dichloromethane (DCM) at low temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often carried out in polar aprotic solvents like acetonitrile (MeCN) to facilitate nucleophilic attack.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structural features.
Bioconjugation: Employed in the modification of biomolecules for research in molecular biology.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Explored as a component in the formulation of agrochemicals.
Polymer Science: Used in the production of polymers with tailored properties for industrial applications.
Mechanism of Action
The mechanism by which ({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.
Catalysis: As a ligand, it can stabilize transition states and intermediates, facilitating catalytic reactions.
Drug Action: In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrochloride: Similar structure but different counterion, affecting solubility and stability.
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanamine: Lacks the methanimidamide group, leading to different reactivity and applications.
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)acetic acid: Contains a carboxylic acid group instead of methanimidamide, altering its chemical properties and uses.
Uniqueness
({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide is unique due to its combination of a trifluoromethyl group, a sulfanyl group, and a methanimidamide moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
[2-(trifluoromethyl)phenyl]methyl carbamimidothioate;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2S.BrH/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14;/h1-4H,5H2,(H3,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMOBOWFBRLACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)C(F)(F)F.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.